molecular formula C11H22O B14376917 3-Ethylnon-8-EN-3-OL CAS No. 88295-56-1

3-Ethylnon-8-EN-3-OL

Cat. No.: B14376917
CAS No.: 88295-56-1
M. Wt: 170.29 g/mol
InChI Key: JKILATQHPAHRJB-UHFFFAOYSA-N
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Description

3-Ethylnon-8-EN-3-OL is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by the presence of an ethyl group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the reaction of non-8-en-3-one with ethylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous ether solvent at low temperatures to ensure the formation of the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of non-8-en-3-one in the presence of ethyl alcohol. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethylnon-8-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-ethylnon-8-en-3-one or 3-ethylnon-8-enoic acid.

    Reduction: Formation of 3-ethylnonan-3-ol.

    Substitution: Formation of 3-ethylnon-8-en-3-chloride.

Scientific Research Applications

3-Ethylnon-8-EN-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 3-Ethylnon-8-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects. For example, in biological systems, it may influence signaling pathways related to inflammation and microbial defense.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylnon-8-EN-2-OL: Similar structure but with the hydroxyl group at a different position.

    3-Ethylnon-7-EN-3-OL: Similar structure but with the double bond at a different position.

    3-Methylnon-8-EN-3-OL: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-Ethylnon-8-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the ethyl group and double bond makes it particularly valuable in certain synthetic applications and research studies.

Properties

CAS No.

88295-56-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-ethylnon-8-en-3-ol

InChI

InChI=1S/C11H22O/c1-4-7-8-9-10-11(12,5-2)6-3/h4,12H,1,5-10H2,2-3H3

InChI Key

JKILATQHPAHRJB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCC=C)O

Origin of Product

United States

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